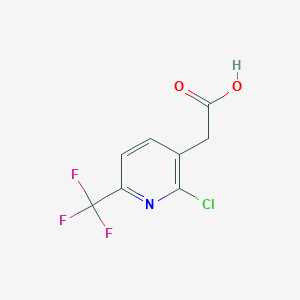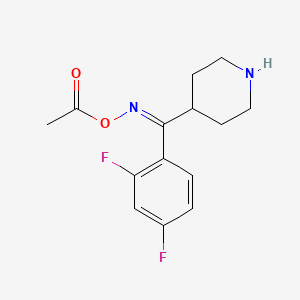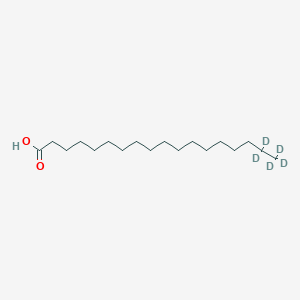
1-(3-Fluoro-2-methoxyphenyl)piperazine
描述
1-(3-Fluoro-2-methoxyphenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry This compound, with the molecular formula C11H15FN2O, features a piperazine ring substituted with a 3-fluoro-2-methoxyphenyl group
作用机制
Target of Action
It is known that piperazine derivatives often interact with various receptors in the body, influencing their function .
Mode of Action
Piperazine derivatives are known to interact with their targets, causing changes in their function . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Piperazine derivatives are known to influence various biochemical pathways depending on their specific targets .
Result of Action
The effects would depend on the specific targets of the compound and how it interacts with them .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(3-Fluoro-2-methoxyphenyl)piperazine. These factors could include the pH of the environment, the presence of other compounds, and the temperature .
生化分析
Biochemical Properties
1-(3-Fluoro-2-methoxyphenyl)piperazine plays a significant role in biochemical reactions, particularly in its interactions with serotonin receptors. It has been found to bind with high affinity to serotonin receptors, influencing neurotransmitter activity. The compound interacts with enzymes such as monoamine oxidase, which is involved in the breakdown of neurotransmitters. Additionally, it affects proteins like serotonin transporters, altering their function and impacting neurotransmitter reuptake. These interactions highlight the compound’s potential in modulating neurotransmitter levels and influencing mood and behavior .
Cellular Effects
This compound exhibits various effects on different cell types and cellular processes. In neuronal cells, it influences cell signaling pathways by modulating serotonin receptor activity, leading to changes in intracellular signaling cascades. This modulation can affect gene expression, resulting in altered production of proteins involved in neurotransmission. Furthermore, the compound impacts cellular metabolism by influencing the activity of enzymes involved in neurotransmitter synthesis and degradation. These effects underscore its potential in regulating neuronal function and behavior .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with serotonin receptors. The compound acts as an agonist, activating these receptors and triggering downstream signaling pathways. This activation leads to changes in intracellular calcium levels, influencing various cellular processes. Additionally, the compound can inhibit the activity of monoamine oxidase, preventing the breakdown of neurotransmitters and increasing their availability in the synaptic cleft. These molecular interactions highlight the compound’s potential in modulating neurotransmitter levels and influencing mood and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, maintaining its activity over extended periods. Prolonged exposure to environmental factors such as light and temperature can lead to degradation, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular function, particularly in modulating neurotransmitter levels and influencing behavior .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal effects on behavior and neurotransmitter levels. As the dosage increases, significant changes in behavior and neurotransmitter activity are observed. High doses of the compound can lead to toxic effects, including alterations in cardiovascular function and increased anxiety-like behavior. These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to neurotransmitter synthesis and degradation. The compound interacts with enzymes such as monoamine oxidase, influencing the breakdown of neurotransmitters. Additionally, it affects the activity of enzymes involved in the synthesis of serotonin and other neurotransmitters, altering their levels in the brain. These interactions highlight the compound’s potential in modulating neurotransmitter metabolism and influencing mood and behavior .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that influence its activity. The compound interacts with transporters such as serotonin transporters, facilitating its uptake into neuronal cells. Once inside the cells, the compound can accumulate in specific compartments, influencing its localization and activity. These interactions highlight the importance of understanding the transport and distribution mechanisms to optimize the compound’s therapeutic potential .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the synaptic cleft, where it interacts with serotonin receptors and transporters. Additionally, it can be found in intracellular compartments such as the endoplasmic reticulum and mitochondria, influencing various cellular processes. These findings underscore the importance of understanding the subcellular localization to elucidate the compound’s mechanism of action and optimize its therapeutic potential .
准备方法
The synthesis of 1-(3-Fluoro-2-methoxyphenyl)piperazine can be achieved through several routes. One common method involves the reaction of 3-fluoro-2-methoxyaniline with piperazine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, often using solvents like ethanol or methanol. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure higher yields and purity.
化学反应分析
1-(3-Fluoro-2-methoxyphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions. Common reagents include sodium hydride and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted piperazine derivatives.
科学研究应用
1-(3-Fluoro-2-methoxyphenyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in various chemical processes.
相似化合物的比较
1-(3-Fluoro-2-methoxyphenyl)piperazine can be compared with other piperazine derivatives, such as:
1-(2-Methoxyphenyl)piperazine: Similar in structure but lacks the fluorine atom, which may result in different biological activities.
1-(4-Methoxyphenyl)piperazine: Another structural isomer with the methoxy group in a different position, potentially leading to varied interactions with biological targets.
1-(3-Trifluoromethylphenyl)piperazine: Contains a trifluoromethyl group instead of a single fluorine, which can significantly alter its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions in both chemical and biological contexts.
属性
IUPAC Name |
1-(3-fluoro-2-methoxyphenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O/c1-15-11-9(12)3-2-4-10(11)14-7-5-13-6-8-14/h2-4,13H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYKKXQPHDDONO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1F)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-pyrrolidine-2,5-dione](/img/structure/B1401460.png)
![2-(4-((Trimethylsilyl)ethynyl)phenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1401461.png)
![N-[2-(4-Bromophenyl)ethyl]benzenesulfonamide](/img/structure/B1401464.png)
![Methyl (E)-2-[4-[2-[3,5-bis(trifluoromethyl)phenyl]ethynyl]-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-3-methoxyprop-2-enoate](/img/structure/B1401467.png)

![N-methyl-2-[(3-methylphenyl)-phenylmethoxy]ethanamine](/img/structure/B1401470.png)


![tert-Butyl 6-((4-isopropoxyphenyl)carbamoyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B1401477.png)





